2-(6-fluoro-1H-indol-1-yl)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-FLUORO-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features both indole and isoquinoline moieties. These structural components are often found in bioactive molecules, making this compound potentially significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-FLUORO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Indole Moiety: This can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and indole moieties through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes:
Scaling up reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-FLUORO-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes involving indole and isoquinoline derivatives.
Medicine: Potential therapeutic applications due to its bioactive nature.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-FLUORO-1H-INDOL-1-YL)ETHAN-1-ONE would depend on its specific interactions with biological targets. Typically, such compounds might:
Bind to receptors: Interact with specific receptors in the body to exert their effects.
Inhibit enzymes: Act as inhibitors of enzymes involved in critical biological pathways.
Modulate signaling pathways: Influence signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE: Similar structure but with a chlorine atom instead of fluorine.
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-METHYL-1H-INDOL-1-YL)ETHAN-1-ONE: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-FLUORO-1H-INDOL-1-YL)ETHAN-1-ONE can significantly influence its chemical properties, such as:
Increased lipophilicity: Enhances the compound’s ability to cross cell membranes.
Altered reactivity: Fluorine can affect the compound’s reactivity in chemical reactions.
Properties
Molecular Formula |
C19H23FN2O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-(6-fluoroindol-1-yl)ethanone |
InChI |
InChI=1S/C19H23FN2O2/c20-16-5-4-14-6-9-21(17(14)11-16)13-18(23)22-10-8-19(24)7-2-1-3-15(19)12-22/h4-6,9,11,15,24H,1-3,7-8,10,12-13H2 |
InChI Key |
JFSSRXWXMNUABS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)CN3C=CC4=C3C=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.